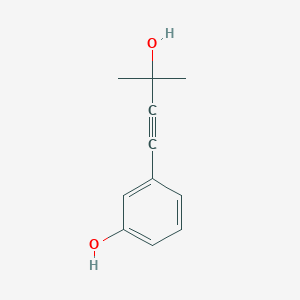![molecular formula C12H16N2O2S B14353450 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane CAS No. 92183-57-8](/img/structure/B14353450.png)
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[421]nonane is a unique organic compound characterized by its bicyclic structure containing sulfur and isocyanate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The temperature is usually maintained at low to moderate levels to control the reaction rate and prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reactions with alcohols or amines typically occur at room temperature or slightly elevated temperatures in the presence of a catalyst or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Urethanes or ureas.
科学研究应用
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
作用机制
The mechanism of action of 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in various applications, including polymerization and cross-linking reactions.
相似化合物的比较
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate compound used in polymer chemistry.
Toluene Diisocyanate: Widely used in the production of polyurethanes.
Methylenediphenyl Diisocyanate: Commonly used in the manufacture of rigid polyurethane foams.
Uniqueness
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane is unique due to its bicyclic structure and the presence of sulfur, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in specialized applications where other diisocyanates may not be suitable.
属性
CAS 编号 |
92183-57-8 |
|---|---|
分子式 |
C12H16N2O2S |
分子量 |
252.33 g/mol |
IUPAC 名称 |
2,5-diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C12H16N2O2S/c1-11(14-8-16)5-3-9(13-7-15)10-4-6-12(11,2)17-10/h9-10H,3-6H2,1-2H3 |
InChI 键 |
OPEVDAHLJZDKEX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C2CCC1(S2)C)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


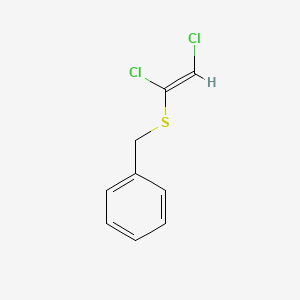
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
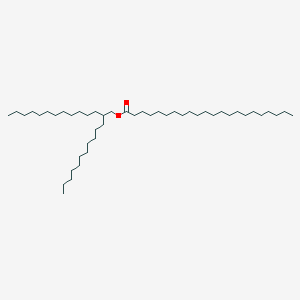
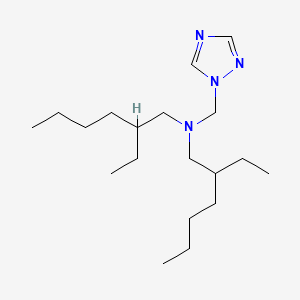

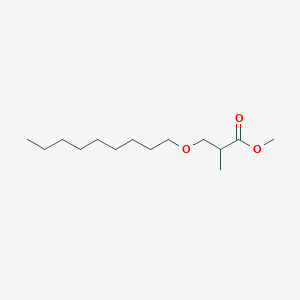
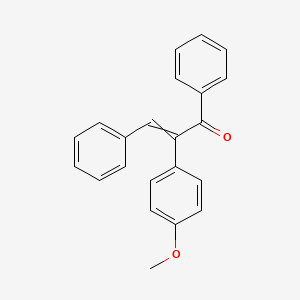
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)

![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
